molecular formula C8H8ClN3O B1410273 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1638772-11-8

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No. B1410273
CAS RN: 1638772-11-8
M. Wt: 197.62 g/mol
InChI Key: ANLSHVHLNFEOSB-UHFFFAOYSA-N
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Description

“2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” is a chemical compound with the molecular formula C8H8ClN3O . It has a molecular weight of 197.62 g/mol . The compound is also known by its CAS number 1638772-11-8 .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolo[2,3-d]pyrimidin-6-one core . The InChI representation of the compound is InChI=1S/C8H8ClN3O/c1-8(2)4-3-10-7(9)12-5(4)11-6(8)13/h3H,1-2H3,(H,10,11,12,13) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.62 g/mol . It has a topological polar surface area of 54.9 Ų and a complexity of 244 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Catalysis

The pyrrolo[2,3-d]pyrimidine core, closely related to the chemical structure of 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, is a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, play a crucial role in synthesizing substituted pyrano/pyrimidine derivatives. These catalysts facilitate one-pot multicomponent reactions, highlighting the importance of such scaffolds in developing lead molecules (Parmar et al., 2023).

Pharmacological Effects

Pyrimidine derivatives, including structures similar to 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, exhibit a wide range of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. The review of recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives reveals their potent anti-inflammatory effects due to inhibitory responses against key inflammatory mediators (Rashid et al., 2021).

Anticancer Applications

Pyrrolo[2,3-d]pyrimidine derivatives have been identified as promising Btk inhibitors, with Btk being dysregulated in several B-cell malignancies and autoimmune diseases. The pyrrolo[2,3-d]pyrimidine scaffold, acting as a deaza-isostere of adenine, shows significant in vitro activity, highlighting its potential in developing drug candidates for immune diseases or B-cell malignancies (Musumeci et al., 2017).

In addition to Btk inhibition, pyrimidine-based compounds, including those with pyrrolo[2,3-d]pyrimidine cores, have shown significant anticancer activity through various mechanisms, indicating their potential as future drug candidates in cancer treatment. This review of patent literature underscores the importance of pyrimidine scaffolds in anticancer drug development (Kaur et al., 2014).

Mechanism of Action

The compound has been described as a highly selective CDK2 inhibitor . CDK2 is a cyclin-dependent kinase, and inhibitors of these kinases are often used in cancer treatment .

properties

IUPAC Name

2-chloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-8(2)4-3-10-7(9)12-5(4)11-6(8)13/h3H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLSHVHLNFEOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CN=C(N=C2NC1=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165833
Record name 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

CAS RN

1638772-11-8
Record name 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638772-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 2
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 3
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 4
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 5
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 6
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

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